molecular formula C7H14ClN B2752840 N-(2-propyl)-N-methylpropargylamine hydrochloride CAS No. 143347-15-3

N-(2-propyl)-N-methylpropargylamine hydrochloride

Cat. No. B2752840
CAS RN: 143347-15-3
M. Wt: 147.65
InChI Key: RYBWSKOCJQUHSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure. It includes the types of bonds present (covalent, ionic, etc.), the shape of the molecule, and its polarity .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .

Scientific Research Applications

Synthon in Sonogashira Cross-Coupling Reactions

The compound is a useful synthon in Sonogashira cross-coupling reactions . It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Solvent-Free Synthesis of Propargylamines

Propargylamines are a class of compounds with many pharmaceutical and biological properties . The compound can be used in the solvent-free synthesis of propargylamines .

Visible-Light-Induced Oxidative Formylation

The compound can be used in visible-light-induced oxidative formylation . Both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway .

Nitrification Inhibitor for Agricultural Applications

The compound exhibits superior nitrification inhibitory properties . This makes it highly efficient for agricultural applications .

Neurodegenerative Disorders Treatment

Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Treatment of Type 1 Diabetes

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes .

Cancer Treatments

Pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . It also has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .

Treatment of Parkinson’s Disease

Rasagiline and selegiline are also MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease .

Mechanism of Action

This is particularly relevant for drugs and bioactive compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions to be taken while handling the compound .

Future Directions

This involves predicting future applications and research directions for the compound .

properties

IUPAC Name

N-methyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-5-6-8(4)7(2)3;/h1,7H,6H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBWSKOCJQUHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propyl)-N-methylpropargylamine hydrochloride

Synthesis routes and methods

Procedure details

2-Bromopropane (3.08 g, 25 mmoles) and N-methylpropargylamine (3.45 g, 50 mmoles) in absolute ethanol (50 mL) were heated at reflux for 48 h. On treatment of the ethereal solution of the free base with ethanolic hydrochloride acid, an oil first separated, and then white needles subsequently precipitated very slowly from the supernatant (16% yield of white needles, recrystallized from methanol-ether), m.p.=155°-156° C. The oil and the needles gave identical mass spectra.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methanol-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
16%

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